Ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate
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Overview
Description
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate is an organic compound with a unique structure that includes a cyclopentene ring with a hydroxyl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate can be achieved through several methods. One common approach involves the pyrolysis of dicyclopentadiene to form cyclopentadiene, followed by the preparation of cyclopentadienylsodium. This intermediate is then reacted with ethyl bromoacetate under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the cyclopentene ring can be reduced to form a cyclopentane derivative.
Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2-((1R,5R)-5-oxocyclopent-2-en-1-yl)acetate.
Reduction: Formation of ethyl 2-((1R,5R)-5-hydroxycyclopentane-1-yl)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ethyl acetate moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,5R)-2-Isopropyl-5-methylcyclohexyl acetate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (trimethylsilyl)acetate
- (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride
Uniqueness
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate is unique due to its specific structural features, including the cyclopentene ring with a hydroxyl group and the ethyl acetate moiety
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 2-(5-hydroxycyclopent-2-en-1-yl)acetate |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h3-4,7-8,10H,2,5-6H2,1H3 |
InChI Key |
SWJCBSVFGOLYPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C=CCC1O |
Origin of Product |
United States |
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